6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-11-2-3-15(25)24(22-11)9-12-4-6-23(7-5-12)14-8-13(16(17,18)19)20-10-21-14/h2-3,8,10,12H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHCJVXOVIIJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then synthesized and attached to the pyrimidine ring. Finally, the dihydropyridazinone moiety is formed and linked to the rest of the molecule. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques such as crystallization, distillation, and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The trifluoromethyl and piperidine groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds with varying biological activities.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often modulate specific signaling pathways critical for tumor growth. Studies have shown that related pyridine derivatives can inhibit cell proliferation in various cancer cell lines.
- Case Study : A study evaluating the cytotoxic effects of related compounds demonstrated that those with trifluoromethyl substitutions exhibited enhanced potency against cancer cell lines such as A431 and Jurkat. The IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating a promising avenue for further research.
Anti-inflammatory Activity
The structural features of 6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one suggest potential anti-inflammatory properties:
- Research Findings : In studies focused on EP4 antagonists, derivatives of this compound showed significant inhibition of PGE2-induced TNFα reduction, indicating potential use in treating inflammatory conditions. This suggests that the compound may interact with specific molecular targets involved in inflammation.
Mechanism of Action
The mechanism of action of 6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperidine ring play crucial roles in binding to these targets, while the dihydropyridazinone moiety may modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Aminopyrimidines
- Trifluoromethyl-substituted pyrimidines
Uniqueness
6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperidine and dihydropyridazinone moieties contribute to its binding affinity and selectivity for molecular targets.
Biological Activity
6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a dihydropyridazinone core with a trifluoromethyl-substituted pyrimidine and piperidine moieties. The molecular formula is , and it has a molecular weight of approximately 368.36 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antidepressant Activity
Research indicates that derivatives of pyrimidine and piperidine compounds often exhibit antidepressant effects. A study highlighted the potential of similar structures in modulating serotonin receptors (5-HT) and phosphodiesterase inhibition, which are crucial pathways in the treatment of depression .
2. Anticancer Properties
The compound's structural components suggest potential anticancer activity. Thiazole and pyrimidine derivatives have been documented to possess significant cytotoxic effects against various cancer cell lines, indicating that similar mechanisms may be at play for this compound .
3. Antimicrobial Effects
Preliminary studies have shown that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. The presence of the trifluoromethyl group in this compound may contribute to its effectiveness against certain bacterial strains, although specific data on this compound is limited.
Case Studies and Research Findings
The biological mechanisms underlying the activity of 6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one are likely multifaceted:
- Serotonin Receptor Modulation : Similar compounds have shown affinity for serotonin receptors, which play a significant role in mood regulation.
- Cell Cycle Disruption : Anticancer derivatives often interfere with cell cycle progression, leading to apoptosis in malignant cells.
- Membrane Permeability : The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and exert its effects intracellularly.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–100°C) are critical to minimize side reactions .
How can researchers optimize reaction yields for the trifluoromethylpyrimidine coupling step?
Advanced Question
Optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos enhance coupling efficiency .
- Solvent Selection : Use of anhydrous DMF or THF under inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates .
- Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) improves reaction kinetics while reducing decomposition .
Basic Question
- X-ray Crystallography : Resolves stereochemistry and confirms piperidine-pyridazinone connectivity (e.g., C–C bond lengths: ~1.50 Å) .
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -60 ppm), while ¹H NMR confirms methyl and piperidine protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₆F₃N₅O: 376.1284) .
How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Advanced Question
Contradictions often arise from dynamic processes (e.g., ring puckering in piperidine):
- Variable-Temperature NMR : Cooling to -40°C slows conformational changes, simplifying splitting patterns .
- DFT Calculations : Predicts stable conformers and correlates theoretical/experimental chemical shifts .
What methodologies assess purity and residual solvents?
Basic Question
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities at ≥0.1% levels .
- GC-MS : Identifies residual solvents (e.g., DMF, ethanol) per ICH Q3C guidelines .
Q. Example Protocol :
| Parameter | Condition | Reference |
|---|---|---|
| HPLC Column | C18, 5 µm, 250 × 4.6 mm | |
| GC-MS Column | DB-5MS, 30 m × 0.25 mm |
How does the trifluoromethyl group influence bioactivity?
Advanced Question
The -CF₃ group enhances:
Q. SAR Study :
| Substituent | LogP | IC₅₀ (nM) | Reference |
|---|---|---|---|
| -CF₃ | 2.8 | 12 | |
| -CH₃ | 1.3 | 450 |
What strategies mitigate byproduct formation during piperidine functionalization?
Advanced Question
- Protecting Groups : Use Boc-protected piperidine intermediates to prevent undesired alkylation .
- Microwave Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs), minimizing decomposition .
- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments .
How are stereochemical ambiguities addressed in the dihydropyridazinone core?
Advanced Question
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- VCD Spectroscopy : Correlates vibrational circular dichroism with absolute configuration .
What computational tools predict pharmacokinetic properties?
Advanced Question
- ADMET Prediction : SwissADME estimates bioavailability (%F = 65–80%) and blood-brain barrier penetration (logBB = -1.2) .
- MD Simulations : GROMACS models interactions with cytochrome P450 enzymes to predict metabolic pathways .
How are stability studies designed for this compound under physiological conditions?
Advanced Question
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis (300–800 nm) and assess photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
